Cas no 443291-33-6 (3,4-diethoxy-5-iodobenzaldehyde)
3,4-diethoxy-5-iodobenzaldehyde Chemical and Physical Properties
Names and Identifiers
-
- 3,4-diethoxy-5-iodobenzaldehyde
- STK198694
- EN300-228093
- SR-01000234546-1
- BBL023911
- VS-07558
- CS-0117262
- 443291-33-6
- Oprea1_022934
- ALBB-033558
- TSA29133
- AKOS000103968
- SR-01000234546
-
- MDL: MFCD01169248
- Inchi: 1S/C11H13IO3/c1-3-14-10-6-8(7-13)5-9(12)11(10)15-4-2/h5-7H,3-4H2,1-2H3
- InChI Key: HRQDCZHAXXAXKX-UHFFFAOYSA-N
- SMILES: IC1=CC(C=O)=CC(=C1OCC)OCC
Computed Properties
- Exact Mass: 319.99094Da
- Monoisotopic Mass: 319.99094Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 5
- Complexity: 198
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 35.5Ų
3,4-diethoxy-5-iodobenzaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019144417-250mg |
3,4-Diethoxy-5-iodobenzaldehyde |
443291-33-6 | 95% | 250mg |
$245.70 | 2023-09-01 | |
| Alichem | A019144417-1g |
3,4-Diethoxy-5-iodobenzaldehyde |
443291-33-6 | 95% | 1g |
$573.30 | 2023-09-01 | |
| Enamine | EN300-228093-1g |
3,4-diethoxy-5-iodobenzaldehyde |
443291-33-6 | 95% | 1g |
$313.0 | 2023-09-15 | |
| Enamine | EN300-228093-5g |
3,4-diethoxy-5-iodobenzaldehyde |
443291-33-6 | 95% | 5g |
$850.0 | 2023-09-15 | |
| Enamine | EN300-228093-10g |
3,4-diethoxy-5-iodobenzaldehyde |
443291-33-6 | 95% | 10g |
$1524.0 | 2023-09-15 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1187902-50mg |
3,4-Diethoxy-5-iodobenzaldehyde |
443291-33-6 | 97% | 50mg |
¥1555.00 | 2024-05-13 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1187902-100mg |
3,4-Diethoxy-5-iodobenzaldehyde |
443291-33-6 | 97% | 100mg |
¥2527.00 | 2024-05-13 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1187902-250mg |
3,4-Diethoxy-5-iodobenzaldehyde |
443291-33-6 | 97% | 250mg |
¥3621.00 | 2024-05-13 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1187902-500mg |
3,4-Diethoxy-5-iodobenzaldehyde |
443291-33-6 | 97% | 500mg |
¥5270.00 | 2024-05-13 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1187902-1g |
3,4-Diethoxy-5-iodobenzaldehyde |
443291-33-6 | 97% | 1g |
¥8445.00 | 2024-05-13 |
3,4-diethoxy-5-iodobenzaldehyde Suppliers
3,4-diethoxy-5-iodobenzaldehyde Related Literature
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
Additional information on 3,4-diethoxy-5-iodobenzaldehyde
Comprehensive Overview of 3,4-Diethoxy-5-iodobenzaldehyde (CAS No. 443291-33-6)
3,4-Diethoxy-5-iodobenzaldehyde (CAS No. 443291-33-6) is a highly specialized organic compound that has garnered significant attention in pharmaceutical and material science research. This iodinated benzaldehyde derivative is characterized by its unique molecular structure, featuring diethoxy and iodo substituents, which contribute to its reactivity and versatility in synthetic applications. Researchers and industry professionals often search for terms like "3,4-diethoxy-5-iodobenzaldehyde synthesis", "CAS 443291-33-6 applications", and "iodobenzaldehyde derivatives in drug discovery", reflecting its growing relevance in modern chemistry.
The compound's electron-rich aromatic ring and aldehyde functional group make it a valuable intermediate in the synthesis of complex molecules. Recent studies highlight its role in developing fluorescence probes and photoactive materials, aligning with the current trend of sustainable and smart material development. Searches for "green chemistry applications of iodobenzaldehydes" and "3,4-diethoxy-5-iodobenzaldehyde in OLEDs" demonstrate its intersection with cutting-edge technologies. Its stability under various conditions also makes it suitable for cross-coupling reactions, a topic frequently explored in organic chemistry forums.
From a pharmaceutical perspective, 3,4-diethoxy-5-iodobenzaldehyde serves as a precursor for bioactive molecules, particularly in the design of kinase inhibitors and antimicrobial agents. The rise in antibiotic resistance has spurred interest in novel scaffolds, with queries like "iodobenzaldehyde-based antimicrobials" gaining traction. Its CAS No. 443291-33-6 is often referenced in patent literature, underscoring its industrial importance. Analytical chemists also utilize this compound for HPLC method development, as evidenced by searches for "443291-33-6 as a reference standard".
In material science, the compound's iodine atom enables heavy-atom effects, enhancing phosphorescence efficiency—a property critical for organic electronics. Discussions around "heavy halogenated benzaldehydes for optoelectronics" frequently cite this molecule. Environmental researchers are investigating its biodegradation pathways, responding to queries like "eco-friendly degradation of iodinated aromatics". This dual focus on utility and sustainability positions 3,4-diethoxy-5-iodobenzaldehyde as a compound of multidisciplinary interest.
The synthesis of 3,4-diethoxy-5-iodobenzaldehyde typically involves Vilsmeier-Haack formylation of diethoxybenzene derivatives, followed by regioselective iodination. Laboratory protocols often emphasize "optimized yields for CAS 443291-33-6", reflecting practical concerns. Its crystalline form and solubility profiles (often searched as "solubility of 3,4-diethoxy-5-iodobenzaldehyde in DMSO") are critical for experimental reproducibility. Recent advancements in flow chemistry have further streamlined its production, addressing the demand for "scalable synthesis of halogenated aldehydes".
Quality control of CAS No. 443291-33-6 relies on advanced techniques like NMR spectroscopy and mass spectrometry, with researchers frequently comparing "HPLC vs. GC methods for benzaldehyde analysis". The compound's stability under inert atmospheres (a common search term: "storage conditions for iodobenzaldehydes") ensures long-term usability. Regulatory databases list it as compliant with major chemical inventories, though users often verify "REACH status of 443291-33-6" for compliance assurance.
Emerging applications include its use in metal-organic frameworks (MOFs), where its aldehyde moiety facilitates linker functionalization—addressing queries like "MOF synthesis with halogenated linkers". The compound's UV absorption characteristics (searched as "spectral data of 3,4-diethoxy-5-iodobenzaldehyde") are exploited in photocatalysis studies. Computational chemists model its electronic properties using DFT calculations, responding to trends in "in silico design of aromatic aldehydes".
In academic settings, 3,4-diethoxy-5-iodobenzaldehyde features in advanced organic chemistry curricula, particularly in modules covering "electrophilic aromatic substitution" and "directed ortho-metalation". Its commercial availability through specialty chemical suppliers (often searched as "where to buy 443291-33-6") supports widespread accessibility. Safety data sheets emphasize standard organic lab precautions, with users consulting "handling guidelines for iodinated benzaldehydes" for best practices.
The future trajectory of CAS No. 443291-33-6 research points toward catalysis innovation and functional material design, mirroring searches for "next-gen applications of halogenated benzaldehydes". Its structural motif continues to inspire medicinal chemistry campaigns targeting protein-protein interactions. As synthetic methodologies evolve, this compound remains a benchmark for "multifunctional aromatic building blocks"—a testament to its enduring scientific value.
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